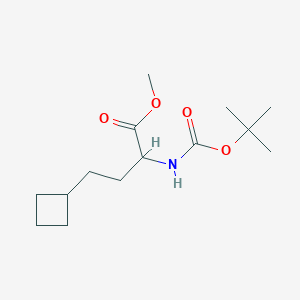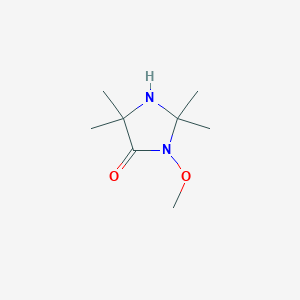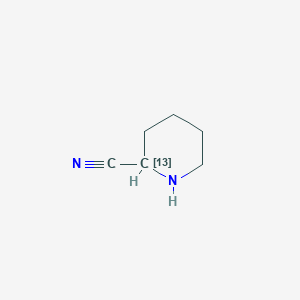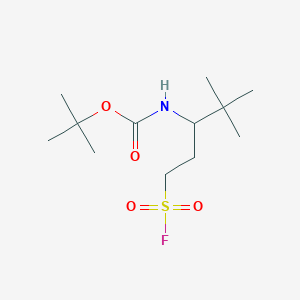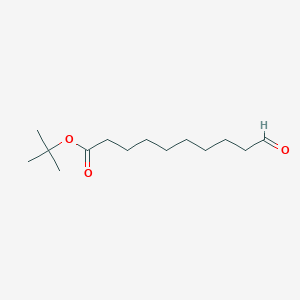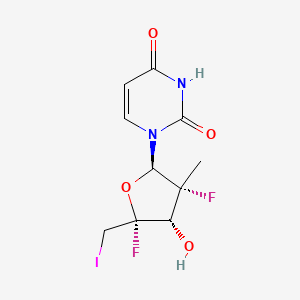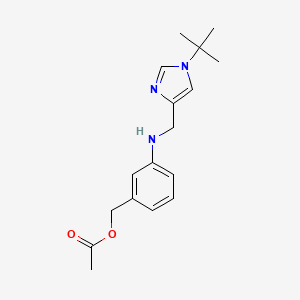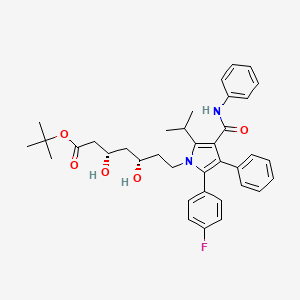![molecular formula C9H9ClN4O B12949561 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is an organic compound belonging to the pyrrolopyrimidine class. This compound is notable for its role as an intermediate in the synthesis of ribociclib, a selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) used in cancer therapy, particularly for hormone receptor-positive breast cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves multiple steps. One common method starts with 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate then undergoes a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne, followed by cyclization and hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, green chemistry principles are increasingly applied to optimize the synthesis process. For instance, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) has been explored. Zinc dust is employed for hydrodechlorination reactions, and DMAP catalyzed ester hydrolysis is performed using ethanol instead of methanol .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrodechlorination: Zinc dust in ethanol can be used to remove the chlorine atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrodechlorination: Zinc dust and ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative of the original compound.
Aplicaciones Científicas De Investigación
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is primarily used as an intermediate in the synthesis of ribociclib, which is a potent inhibitor of CDK4/6. This makes it valuable in cancer research, particularly in the development of therapies for hormone receptor-positive breast cancer.
Mecanismo De Acción
As an intermediate in the synthesis of ribociclib, 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide contributes to the inhibition of CDK4/6. Ribociclib binds to these kinases, preventing them from phosphorylating the retinoblastoma protein (Rb), which in turn halts cell cycle progression from the G1 to the S phase. This mechanism is crucial in controlling the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 5-bromo-2,4-dichloropyrimidine
- 3,3-diethoxy-propyne
Uniqueness
What sets 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide apart is its specific role in the synthesis of ribociclib, a clinically approved cancer therapy. Its unique structure allows for the selective inhibition of CDK4/6, making it a critical component in targeted cancer treatments .
Propiedades
Fórmula molecular |
C9H9ClN4O |
|---|---|
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9ClN4O/c1-14(2)8(15)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,1-2H3,(H,11,12,13) |
Clave InChI |
DEOFCSXPXFLVCE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


